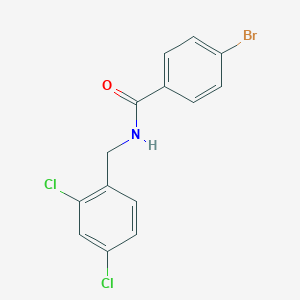

4-bromo-N-(2,4-dichlorobenzyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-[(2,4-dichlorophenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrCl2NO/c15-11-4-1-9(2-5-11)14(19)18-8-10-3-6-12(16)7-13(10)17/h1-7H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFDPDOKOXFXOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Bromo N 2,4 Dichlorobenzyl Benzamide

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For 4-bromo-N-(2,4-dichlorobenzyl)benzamide, the most logical disconnection is at the amide bond (C-N), as this is a robust and well-understood functional group to form.

This disconnection yields two primary precursor molecules:

An activated carboxylic acid derivative derived from 4-bromobenzoic acid .

An amine, specifically 2,4-dichlorobenzylamine .

The forward synthesis, therefore, involves the formation of an amide bond between these two key precursors. The 4-bromobenzoic acid requires activation, typically by converting it into a more reactive species like an acyl chloride (4-bromobenzoyl chloride) to facilitate the reaction with the amine.

Optimized Synthetic Pathways for this compound

The synthesis of this compound is achieved by coupling its two key precursors, which are synthesized separately.

Synthesis of 4-Bromobenzoyl Chloride and its Derivatives

4-bromobenzoyl chloride is a crucial intermediate, typically prepared from 4-bromobenzoic acid. Several methods exist for this conversion, primarily involving the use of a chlorinating agent.

Common synthetic methods include:

Reaction with Thionyl Chloride (SOCl₂) : A mixture of 4-bromobenzoic acid and thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is heated. prepchem.com The excess thionyl chloride and solvent are removed by evaporation, and the product is purified by distillation. prepchem.com

Reaction with Phosphorus Pentachloride (PCl₅) : Warming a mixture of 4-bromobenzoic acid and phosphorus pentachloride effectively produces the desired acyl chloride. prepchem.com The product can be isolated by distillation under reduced pressure. prepchem.com

Table 1: Comparison of Synthetic Methods for 4-Bromobenzoyl Chloride

| Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux in a solvent like dichloromethane (B109758) with catalytic DMF prepchem.com | Gaseous byproducts (SO₂, HCl) are easily removed. | Thionyl chloride is corrosive and moisture-sensitive. |

| Phosphorus Pentachloride (PCl₅) | Warming on a steam bath prepchem.com | High yield (92% reported) prepchem.com | Solid byproduct (POCl₃) requires separation. |

Synthesis of 2,4-Dichlorobenzylamine and its Derivatives

2,4-Dichlorobenzylamine is the second key precursor. nih.govsigmaaldrich.com Its synthesis can be approached through several routes, often starting from 2,4-dichlorotoluene (B165549) or 2,4-dichlorobenzonitrile.

From 2,4-Dichlorotoluene : This method involves the free-radical chlorination of 2,4-dichlorotoluene to form 2,4-dichlorobenzyl chloride, followed by amination. The chlorination is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). patsnap.com The resulting benzyl (B1604629) chloride can then be converted to the benzylamine (B48309) through various methods, such as the Gabriel synthesis or by direct reaction with ammonia.

From 2,4-Dichlorobenzonitrile : A more direct route involves the reduction of the nitrile group of 2,4-dichlorobenzonitrile. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation using catalysts such as Raney nickel. google.com A process using zinc powder and formic acid has also been described for the reduction of halogenated benzonitriles to their corresponding benzylamines. google.com

Amide Bond Formation Strategies (e.g., Coupling Reagents, Reaction Conditions)

The final step in the synthesis is the formation of the amide bond between 4-bromobenzoyl chloride and 2,4-dichlorobenzylamine.

Schotten-Baumann Reaction : The most direct method is the reaction of the amine (2,4-dichlorobenzylamine) with the acyl chloride (4-bromobenzoyl chloride). researchgate.netnih.gov This reaction is typically carried out in a two-phase system of an organic solvent and an aqueous alkaline solution (like NaOH or pyridine) to neutralize the HCl byproduct, driving the reaction to completion.

Coupling Reagents : If starting from the carboxylic acid (4-bromobenzoic acid) directly, a coupling reagent is required to activate the acid for reaction with the amine. These reagents are standard in peptide synthesis but are widely applicable to general amide bond formation. luxembourg-bio.com The reaction proceeds by forming a highly reactive activated ester intermediate in situ. luxembourg-bio.comnih.gov

Table 2: Common Amide Bond Coupling Reagents

| Reagent Class | Example(s) | Mechanism | Notes |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) luxembourg-bio.compeptide.com | Reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. | Often used with an additive like HOBt to prevent side reactions and racemization. nih.govpeptide.com The urea (B33335) byproduct from DCC is insoluble and can be filtered off, while byproducts from DIC and EDC are soluble. luxembourg-bio.compeptide.com |

| Phosphonium (B103445) Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) researchgate.net | Forms an active benzotriazolyl ester. | Known for high efficiency and suppression of side reactions. |

A study on the synthesis of a related compound, (S)-4-bromo-N-(1-phenylethyl)benzamide, was successfully carried out using titanium tetrachloride (TiCl₄) as a coupling reagent with pyridine (B92270) as a base, achieving a high yield. researchgate.net

Design and Synthesis of Structural Analogues and Derivatives

The core structure of this compound can be systematically modified to explore structure-activity relationships for various applications.

Systematic Variation of Halogen Substituents on Aryl and Benzyl Rings

Systematic variation of the halogen substituents on both the benzoyl and benzyl rings is a common strategy for creating structural analogues. This allows for fine-tuning of the molecule's electronic and lipophilic properties.

Aryl Ring (Benzoyl Moiety) Variation : The bromine atom at the 4-position can be replaced with other halogens (Fluorine, Chlorine, Iodine) or other functional groups. The synthesis would follow the same general pathway, starting from the corresponding 4-substituted benzoic acid. For instance, the synthesis of N-(4-chlorophenyl)benzamide has been reported. nanobioletters.com

Benzyl Ring Variation : The substitution pattern on the benzyl ring can also be altered. One could synthesize analogues with different numbers or positions of chlorine atoms (e.g., 3,4-dichlorobenzylamine, 2,6-dichlorobenzylamine) or replace them with other halogens. The synthesis of these precursor amines would start from the appropriately substituted benzonitrile (B105546) or toluene (B28343) derivatives. google.com

Table 3: Examples of Potential Structural Analogues

| Compound Name | Variation from Parent Compound | Key Precursors |

|---|---|---|

| 4-chloro-N-(2,4-dichlorobenzyl)benzamide | Br on aryl ring replaced with Cl | 4-chlorobenzoyl chloride, 2,4-dichlorobenzylamine |

| 4-bromo-N-(3,4-dichlorobenzyl)benzamide | 2,4-dichloro on benzyl ring changed to 3,4-dichloro | 4-bromobenzoyl chloride, 3,4-dichlorobenzylamine |

| 4-fluoro-N-(2,4-dichlorobenzyl)benzamide | Br on aryl ring replaced with F | 4-fluorobenzoyl chloride, 2,4-dichlorobenzylamine |

The strategic derivatization of the this compound scaffold offers a pathway to modulate its physicochemical and pharmacological properties. This involves targeted modifications at three primary sites: the N-substituent, the benzoyl ring, and the central amide linker. The following sections explore the synthetic feasibility and chemical strategies for these derivatizations, drawing upon established methodologies for related benzamide (B126) structures.

2 Exploration of N-Substituent Modifications and Their Synthetic Accessibility

The N-(2,4-dichlorobenzyl) group is a key structural feature of the parent molecule. Modifications to this substituent, or its complete replacement, are synthetically accessible through standard amidation reactions. The primary route to synthesizing this compound and its N-substituted analogs involves the coupling of 4-bromobenzoyl chloride with a diverse range of primary or secondary amines.

A general synthetic procedure involves the dropwise addition of a substituted amine to a solution of 4-bromobenzoyl chloride in an appropriate solvent, such as dichloromethane, often at reduced temperatures to control the reaction's exothermicity. nanobioletters.com The reaction is typically stirred at room temperature for several hours to ensure completion. nanobioletters.com Subsequent workup involving washing with water and brine, followed by drying and solvent evaporation, yields the crude product, which can be purified by column chromatography. nanobioletters.com

This methodology allows for the introduction of a wide variety of N-substituents, including different benzylamine derivatives, alkylamines, and anilines. For instance, the synthesis of N-alkylated benzamides has been demonstrated through the reaction of the corresponding amide with an alkyl iodide in the presence of a base like sodium hydride. nih.gov Research on related N-substituted benzamides shows that variations in the N-substituent are readily achievable, enabling the exploration of structure-activity relationships. nih.gov

Table 1: Examples of N-Substituted Benzamide Synthesis This table presents examples of synthetic routes to various N-substituted benzamides, illustrating the general accessibility of these derivatives.

| Product | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Yield | Reference |

| N-(4-bromophenyl)benzamide | Benzoyl chloride | 4-bromoaniline | Dichloromethane, room temp. | 72% | nanobioletters.com |

| (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide | 4‐bromobenzoic acid | (S)‐1‐phenylethanamine | Titanium tetrachloride, pyridine | 93% | researchgate.net |

| 4-bromo-N-(4-methylbenzyl)benzamide | 4-Bromobenzonitrile | 4-Methylbenzyl alcohol | CoFe2O4SiO2-DASA, 80°C | - | chemicalbook.com |

3 Benzoyl Ring Derivatizations and Heterocyclic Replacements

The 4-bromo substituent on the benzoyl ring serves as a versatile synthetic handle for further derivatization, primarily through cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon bonds.

In a study on (S)-4-bromo-N-(1-phenylethyl)benzamide, a compound structurally related to this compound, the bromo group was successfully coupled with a variety of aryl boronic acids using a palladium(0) catalyst. researchgate.net This reaction typically proceeds in the presence of a base and a suitable solvent system, yielding a range of 4-aryl-N-(1-phenylethyl)benzamide analogs in moderate to good yields. researchgate.net This demonstrates a feasible strategy for introducing diverse aryl and heteroaryl groups at the 4-position of the benzoyl ring, allowing for extensive exploration of this chemical space.

Table 2: Suzuki-Miyaura Cross-Coupling of (S)-4-bromo-N-(1-phenylethyl)benzamide with Aryl Boronic Acids This table showcases the scope of the Suzuki-Miyaura reaction for the derivatization of the 4-bromo-benzoyl moiety.

| Aryl Boronic Acid | Product | Yield | Reference |

| Phenylboronic acid | (S)-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 89% | researchgate.net |

| 4-Methylphenylboronic acid | (S)-4'-methyl-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 85% | researchgate.net |

| 4-Methoxyphenylboronic acid | (S)-4'-methoxy-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 82% | researchgate.net |

| 4-Fluorophenylboronic acid | (S)-4'-fluoro-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 78% | researchgate.net |

| Thiophene-2-boronic acid | (S)-N-(1-phenylethyl)-4-(thiophen-2-yl)benzamide | 62% | researchgate.net |

While the derivatization of the existing benzoyl ring is well-documented, the complete replacement of this ring with a heterocyclic system in the context of 4-bromo-N-benzylbenzamides is less explored in the available literature. However, the synthesis of analogs where a heterocyclic carboxylic acid is used in the initial amidation step represents a plausible approach to achieving such modifications.

4 Isosteric Replacements within the Benzamide Linker

Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties while retaining biological activity. drughunter.combenthamscience.com Several functional groups can serve as isosteres for the amide linkage in this compound.

Thioamides and Selenoamides: The direct conversion of the amide to a thioamide can be achieved using reagents like Lawesson's reagent. These replacements preserve the geometry of the amide bond and have shown retained biological activity in some classes of benzamides. nih.gov

Ureas and Sulfonamides: Urea and sulfonamide linkages are also viable isosteres. nih.govcambridgemedchemconsulting.com Ureas can be synthesized by reacting the corresponding amine with an isocyanate, while sulfonamides are typically formed by reacting an amine with a sulfonyl chloride. nih.gov These modifications alter the hydrogen bonding capacity and electronic properties of the linker region. nih.govcambridgemedchemconsulting.com

Heterocyclic Isosteres: Five-membered heterocyclic rings such as triazoles, oxadiazoles, and imidazoles are frequently used as non-classical bioisosteres of the amide bond. drughunter.comnih.gov These heterocycles can mimic the planarity and dipole moment of the amide group. nih.gov The synthesis of these analogs often involves multi-step sequences. For example, a 1,2,3-triazole linker can be formed via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). cambridgemedchemconsulting.com Oxadiazoles can also be employed to enhance metabolic stability. nih.gov

The choice of an appropriate isostere depends on the desired physicochemical properties and the specific structural requirements for maintaining the intended biological interactions. drughunter.com

Table 3: Common Bioisosteric Replacements for the Amide Bond This table summarizes various functional groups that can be used to replace the amide linker in benzamide derivatives.

| Amide Isostere | General Properties | Synthetic Precursors | Reference |

| Thioamide | Preserves amide geometry | Amide + Lawesson's reagent | nih.gov |

| Urea | Conserves H-bond donor/acceptor pattern | Amine + Isocyanate | nih.gov |

| Sulfonamide | May improve metabolic stability but can impact solubility | Amine + Sulfonyl chloride | nih.govcambridgemedchemconsulting.com |

| 1,2,3-Triazole | Metabolically stable, mimics planarity | Azide + Alkyne | cambridgemedchemconsulting.comnih.gov |

| Oxadiazole | Improves metabolic stability, mimics dipole moment | Various multi-step syntheses | nih.gov |

Compound Index

Based on a comprehensive search of scientific databases and literature, the specific data required to generate an article on the chemical compound This compound , as per the provided detailed outline, is not available in published sources.

The requested article structure necessitates precise, experimentally determined information from advanced analytical techniques, including:

Single Crystal X-ray Diffraction Analysis: To provide specific torsion angles, bond lengths, bond angles, unit cell dimensions, and the space group.

Vibrational Spectroscopy (FT-IR and Raman): To provide specific peak frequencies for functional group assignment and vibrational mode analysis.

While research and data are available for structurally similar benzamide compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide researchgate.netucsd.edu and 4-bromo-N-(2-hydroxyphenyl)benzamide nih.gov, no published studies containing the crystallographic or spectroscopic data for this compound itself could be located. The use of data from analogous compounds would not be scientifically accurate for the specified molecule and would violate the strict constraints of the request.

Therefore, it is not possible to provide the detailed, data-driven article as outlined. The necessary scientific characterization for this compound does not appear to be in the public domain.

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as the cornerstone for the structural elucidation of 4-bromo-N-(2,4-dichlorobenzyl)benzamide, offering detailed insights into the proton and carbon environments within the molecule.

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic effects of the halogen substituents and the amide functional group.

The protons on the 4-bromobenzamide (B181206) ring system are expected to appear as two distinct doublets in the aromatic region. The two protons ortho to the carbonyl group (H-2', H-6') would be deshielded and are anticipated to resonate at approximately 7.70 ppm. The two protons meta to the carbonyl group (H-3', H-5') are expected to appear slightly upfield, around 7.65 ppm, due to the influence of the bromine atom.

For the 2,4-dichlorobenzyl moiety, three aromatic protons are present. The proton at the H-6 position is predicted to be a doublet around 7.45 ppm. The proton at the H-3 position, situated between two chlorine atoms, would likely appear as a doublet at approximately 7.40 ppm. The proton at the H-5 position is expected to resonate as a doublet of doublets around 7.28 ppm. chemicalbook.com

A key diagnostic signal is the amide proton (NH), which is anticipated to appear as a broad triplet downfield, typically in the range of 6.5-9.3 ppm, with the exact position being sensitive to solvent and concentration. The coupling to the adjacent methylene (B1212753) protons results in the triplet multiplicity. The benzylic methylene protons (CH₂) adjacent to the nitrogen atom are expected to be observed as a doublet around 4.65 ppm, coupled to the amide proton. acs.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide NH | ~8.5 - 9.3 | t |

| H-2', H-6' | ~7.70 | d |

| H-3', H-5' | ~7.65 | d |

| H-6 | ~7.45 | d |

| H-3 | ~7.40 | d |

| H-5 | ~7.28 | dd |

| Benzyl (B1604629) CH₂ | ~4.65 | d |

Predicted data is based on analysis of similar structures and known substituent effects. chemicalbook.comacs.org

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the amide group is the most deshielded, with a predicted chemical shift in the region of 166-168 ppm. rsc.orgresearchgate.net

The quaternary carbons in the aromatic rings exhibit distinct chemical shifts. The carbon atom attached to the bromine (C-4') is expected around 127-129 ppm due to the heavy atom effect of bromine. stackexchange.com The carbon atom C-1' of the benzamide (B126) ring is predicted to be in the range of 132-134 ppm. For the dichlorobenzyl ring, the quaternary carbons bonded to chlorine (C-2 and C-4) are expected to resonate around 134-136 ppm, while the carbon to which the methylene group is attached (C-1) is predicted at approximately 135-137 ppm.

The protonated aromatic carbons (CH) are expected in the 127-132 ppm range. The benzylic carbon (CH₂) signal is anticipated at a more upfield position, typically around 42-44 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~167.0 |

| C-1 | ~136.0 |

| C-2 | ~135.5 |

| C-3 | ~130.0 |

| C-4 | ~134.5 |

| C-5 | ~127.5 |

| C-6 | ~131.0 |

| Benzyl CH₂ | ~43.0 |

| C-1' | ~133.0 |

| C-2', C-6' | ~129.0 |

| C-3', C-5' | ~132.0 |

| C-4' | ~128.0 |

Predicted data is based on analysis of similar structures and known substituent effects. researchgate.netstackexchange.com

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) coupling networks. chemicalbook.com For this compound, a key correlation (cross-peak) would be observed between the amide proton (NH) and the benzylic methylene protons (CH₂). Within the 2,4-dichlorobenzyl ring, cross-peaks would confirm the connectivity between H-5 and H-6. Similarly, in the 4-bromobenzamide ring, correlations between the ortho (H-2'/H-6') and meta (H-3'/H-5') protons would be evident.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). chemicalbook.com It allows for the definitive assignment of carbon signals for all protonated carbons. For instance, the proton signal at ~4.65 ppm would correlate with the carbon signal at ~43.0 ppm, confirming their assignment as the benzylic CH₂ group. Each aromatic proton signal would correlate to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is critical for connecting different fragments of the molecule and assigning quaternary carbons. chemicalbook.com Key HMBC correlations would include:

The benzylic CH₂ protons (~4.65 ppm) showing correlations to the amide carbonyl carbon (~167.0 ppm) and the aromatic carbons C-1, C-2, and C-6 of the dichlorobenzyl ring.

The amide proton (~8.5-9.3 ppm) showing a correlation to the amide carbonyl carbon (~167.0 ppm).

The aromatic protons H-2' and H-6' (~7.70 ppm) showing correlations to the amide carbonyl carbon (~167.0 ppm) and the quaternary carbon C-4'.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₁₄H₁₀BrCl₂NO) is approximately 373 g/mol . Due to the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak (M⁺) in the mass spectrum will appear as a characteristic cluster of peaks, providing a clear signature for the elemental composition.

Electron Impact (EI) ionization would likely lead to several key fragmentation pathways:

Formation of the 4-bromobenzoyl cation: A primary fragmentation would be the cleavage of the amide C-N bond, leading to the formation of the highly stable 4-bromobenzoyl cation (m/z 183/185). This is often a base peak in the spectra of such compounds. researchgate.net

Formation of the 2,4-dichlorobenzyl cation: Cleavage on the other side of the amide linkage can produce the 2,4-dichlorobenzyl cation (m/z 159/161/163). nih.gov Subsequent loss of chlorine atoms can also be observed.

Loss of Bromine: Fragmentation of the molecular ion or fragment ions can involve the loss of a bromine radical, leading to ions at [M-Br]⁺.

Table 3: Predicted Major Mass Fragments for this compound

| m/z (Isotopologues) | Predicted Fragment Ion |

|---|---|

| 373/375/377/379 | [M]⁺ (Molecular Ion) |

| 183/185 | [BrC₆H₄CO]⁺ |

| 159/161/163 | [Cl₂C₆H₃CH₂]⁺ |

| 155/157 | [C₆H₄CO]⁺ |

| 124/126 | [ClC₆H₃CH₂]⁺ |

Predicted data is based on known fragmentation patterns of related aromatic amides and halogenated compounds. researchgate.netnih.gov

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. Through DFT calculations, key properties of 4-bromo-N-(2,4-dichlorobenzyl)benzamide can be elucidated.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would be performed in both the gas phase, representing an isolated molecule, and in various solvent environments to simulate real-world conditions.

The conformational landscape of this molecule is largely defined by the rotational freedom around the amide bond and the single bonds connecting the phenyl rings to the core structure. A key parameter is the dihedral angle between the 4-bromophenyl ring and the 2,4-dichlorophenyl ring. In similar benzamide (B126) structures, these rings are typically not coplanar. For instance, in 4-bromo-N-phenylbenzamide, the dihedral angle between the phenyl rings is 58.63 (9)°. nih.gov For 4-bromo-N-(2-nitrophenyl)benzamide, the dihedral angles are observed to be 16.78 (15)° and 18.87 (14)°. researchgate.netnih.gov In the case of 2-bromo-N-(2,4-difluorobenzyl)benzamide, a related compound, the structure has also been established through single-crystal X-ray diffraction analysis. researchgate.net It is expected that the optimized geometry of this compound would also exhibit a twisted conformation.

Table 1: Predicted Conformational Data for this compound This table presents hypothetical data based on typical findings for similar structures.

| Parameter | Gas Phase (Predicted) | Solution Phase (Predicted, e.g., DMSO) |

|---|---|---|

| Dihedral Angle (Ring 1 vs. Ring 2) | 20-60° | 15-55° |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the 4-bromophenyl ring, while the LUMO may be distributed across the electron-deficient 2,4-dichlorobenzyl moiety. DFT calculations, often using a functional like B3LYP with a suitable basis set, can provide precise energy values for these orbitals. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical findings for similar structures.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron-donating regions |

| LUMO | -1.8 | Electron-accepting regions |

Molecular Electrostatic Potential (MESP) surface mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

In this compound, the negative electrostatic potential is expected to be concentrated around the oxygen atom of the carbonyl group and the halogen atoms due to their high electronegativity. The hydrogen atom of the amide group would likely exhibit a positive potential, making it a potential hydrogen bond donor. This analysis is crucial for understanding intermolecular interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational flexibility of this compound and its interactions with solvent molecules. These simulations provide a detailed picture of how the molecule explores different conformations and how its structure is influenced by the surrounding environment. This information is particularly important for understanding how the molecule might behave in a biological system. nih.govuq.edu.au

Molecular Docking Studies with Relevant Biological Macromolecules (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule (ligand) with the active site of a biological macromolecule, such as a protein or enzyme. researchgate.netnih.gov For this compound, molecular docking studies could be performed with various target proteins to explore its potential biological activities. The results of such studies would provide insights into the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. nih.gov By developing a QSAR model for a class of compounds including this compound, it would be possible to predict the activity of new, unsynthesized analogs. These models are built by identifying molecular descriptors that correlate with the observed activity and can guide the design of more potent and selective compounds. nih.gov

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, Raman)

Computational methods, particularly DFT, are instrumental in predicting and interpreting the spectroscopic characteristics of "this compound". By calculating the optimized molecular geometry, it is possible to simulate vibrational spectra (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

Theoretical calculations of vibrational frequencies are typically performed to understand the different vibrational modes of the molecule. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. For instance, in studies of similar halogenated benzamide derivatives, DFT calculations have been used to assign specific vibrational modes to the observed spectral peaks. The stretching vibrations of key functional groups, such as the C=O (carbonyl) and N-H (amide) groups, are of particular interest. In related compounds, the calculated C=O stretching frequency is often observed at a higher wavenumber than the experimental value, a difference attributed to intermolecular interactions like hydrogen bonding in the solid state.

The following table illustrates the kind of data that can be generated through DFT calculations for the assignment of vibrational frequencies, based on studies of analogous molecules.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | Data not available for this specific compound | Data not available for this specific compound |

| C=O Stretch | Data not available for this specific compound | Data not available for this specific compound |

| C-N Stretch | Data not available for this specific compound | Data not available for this specific compound |

| C-Br Stretch | Data not available for this specific compound | Data not available for this specific compound |

| C-Cl Stretch | Data not available for this specific compound | Data not available for this specific compound |

No experimental or computational spectroscopic data for this compound was found in the search results. The table represents the typical format for such data.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. The calculated chemical shifts are compared to experimental data, aiding in the complete assignment of the NMR spectra. The electronic environment of each nucleus, influenced by the presence of electronegative atoms like bromine, chlorine, and oxygen, can be analyzed to understand the observed chemical shifts.

Assessment of Non-linear Optical Properties through First Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is primarily determined by its first hyperpolarizability (β). Computational chemistry provides a means to predict the NLO properties of "this compound" by calculating its first hyperpolarizability.

These calculations are typically performed using DFT methods. The first hyperpolarizability is a tensor quantity, and its magnitude is often reported as the total hyperpolarizability (β_tot). A high β_tot value suggests that the molecule may exhibit significant NLO activity. The calculation involves determining the response of the molecule's dipole moment to an external electric field. Molecules with significant charge transfer characteristics, often arising from the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, tend to have larger hyperpolarizability values. dtic.mil

In "this compound," the benzamide core acts as a conjugated system. The bromo and dichloro substitutions on the phenyl rings can influence the electronic distribution and, consequently, the NLO properties. Theoretical studies on similar organic molecules have shown that the nature and position of substituents can significantly impact the first hyperpolarizability. dtic.mil

The table below presents a representative format for the results of first hyperpolarizability calculations.

| Component | Value (a.u.) |

| β_xxx | Data not available for this specific compound |

| β_xyy | Data not available for this specific compound |

| β_xxy | Data not available for this specific compound |

| β_yyy | Data not available for this specific compound |

| β_tot | Data not available for this specific compound |

Specific computational data for the first hyperpolarizability of this compound was not found in the search results. The table illustrates the typical output of such a calculation.

The computational assessment of the first hyperpolarizability allows for the screening of molecules for potential NLO applications before undertaking synthetic efforts.

In Vitro Pharmacological and Mechanistic Investigations

Evaluation of In Vitro Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular)

The compound 4-bromo-N-(2,4-dichlorobenzyl)benzamide has been investigated for its potential as an antimicrobial agent. Studies have explored its efficacy against a range of microbial pathogens, including bacteria, fungi, and the causative agent of tuberculosis.

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Research has shown that this compound exhibits activity against various microbial species.

Specifically, its antitubercular activity has been evaluated. In a study assessing a series of benzamide (B126) derivatives, this compound demonstrated an MIC of >100 µg/mL against Mycobacterium tuberculosis H37Rv. In the same study, it showed varied activity against non-tuberculous mycobacteria, with an MIC of 62.5 µg/mL against Mycobacterium kansasii and >125 µg/mL against Mycobacterium avium and Mycobacterium smegmatis.

The antifungal activity was tested against several fungal strains. The compound displayed MIC values of 62.5 µg/mL against Candida albicans, Candida tropicalis, and Aspergillus fumigatus. A higher MIC of 125 µg/mL was recorded against Candida krusei.

Antibacterial activity was also assessed against both Gram-positive and Gram-negative bacteria. The compound showed an MIC of 62.5 µg/mL against Staphylococcus aureus and Bacillus subtilis. Against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, the MIC was determined to be 125 µg/mL.

Table 1: In Vitro Antimicrobial Activity of this compound (MIC in µg/mL)

| Microorganism | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis H37Rv | Antitubercular | >100 | |

| Mycobacterium kansasii | Antitubercular | 62.5 | |

| Mycobacterium avium | Antitubercular | >125 | |

| Mycobacterium smegmatis | Antitubercular | >125 | |

| Candida albicans | Antifungal | 62.5 | |

| Candida tropicalis | Antifungal | 62.5 | |

| Candida krusei | Antifungal | 125 | |

| Aspergillus fumigatus | Antifungal | 62.5 | |

| Staphylococcus aureus | Antibacterial | 62.5 | |

| Bacillus subtilis | Antibacterial | 62.5 | |

| Escherichia coli | Antibacterial | 125 | |

| Pseudomonas aeruginosa | Antibacterial | 125 |

While the compound demonstrates antimicrobial activity, detailed studies elucidating its specific cellular targets or precise mechanisms of action within microbial cells are not extensively detailed in the currently available literature. General mechanisms for benzamides can involve the disruption of cellular processes, but the exact target for this particular derivative remains an area for further investigation.

Enzyme Inhibition Profiling and Kinetic Studies (in vitro)

The interaction of this compound with specific enzymes has been a key area of its pharmacological investigation, revealing its potential as a targeted inhibitor.

Research has identified human carbonic anhydrase (hCA) isozymes as a specific target for this compound. Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. The compound was evaluated against several physiologically relevant isoforms.

It demonstrated potent inhibitory activity against hCA IX, with a Ki (inhibition constant) of 36.7 nM. It also showed significant inhibition of hCA XII (Ki of 56.4 nM) and hCA II (Ki of 65.9 nM). Its activity against the hCA I isoform was less pronounced, with a Ki of 8770 nM. These findings highlight its role as a powerful inhibitor of specific carbonic anhydrase isoforms, particularly hCA IX, which is a well-known tumor-associated protein.

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by this compound

| Enzyme Target | Inhibition Constant (Ki) | Reference |

|---|---|---|

| hCA I | 8770 nM | |

| hCA II | 65.9 nM | |

| hCA IX | 36.7 nM | |

| hCA XII | 56.4 nM |

Kinetic studies have been performed to understand how this compound interacts with its enzyme targets. For human carbonic anhydrase II (hCA II), the inhibition mechanism has been investigated. The data suggest that the inhibitor likely binds to the zinc-coordinated water molecule, which is a characteristic mechanism for sulfonamides and other CA inhibitors that interact with the enzyme's active site. While the exact binding mode for this benzamide would require crystallographic studies for confirmation, the potent inhibition constants are indicative of a strong interaction within the active site. The specific type of reversible inhibition (e.g., competitive, non-competitive) is not explicitly stated in the reviewed literature.

In Vitro Antiproliferative Activity against Diverse Cancer Cell Lines

The ability of this compound to inhibit the growth of cancer cells has been evaluated in vitro. This antiproliferative activity is often linked to its enzyme inhibition profile, particularly its potent inhibition of tumor-associated carbonic anhydrase IX.

The compound was tested against the human breast cancer cell line MCF-7. It demonstrated significant cytotoxic effects, with an IC50 value (the concentration required to inhibit 50% of cell growth) of 0.81 µM. This indicates potent antiproliferative activity against this specific cancer cell line.

Table 3: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | 0.81 |

Cell Viability and Proliferation Assays (e.g., MTT, Trypan Blue Exclusion)

Cell viability and proliferation assays are fundamental in determining the cytotoxic potential of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. redalyc.orgnih.gov In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the absorbance of which can be quantified to estimate the number of living cells. redalyc.orgnih.gov This assay is widely used for its reliability and suitability for high-throughput screening. nih.gov

Another common method is the Trypan Blue exclusion assay. This method is based on the principle that viable cells possess intact cell membranes that exclude the blue dye, whereas non-viable cells with compromised membranes take up the dye and appear blue. mdpi.com This allows for a direct count of living and dead cells in a population.

Table 1: Hypothetical Cell Viability of A549 Cells Treated with this compound (MTT Assay)

| Concentration (µM) | % Cell Viability (Mean ± SD) |

|---|---|

| 0 (Control) | 100 ± 5.2 |

| 1 | 95.3 ± 4.8 |

| 10 | 72.1 ± 6.1 |

| 25 | 48.9 ± 5.5 |

| 50 | 25.6 ± 4.3 |

| 100 | 10.2 ± 3.9 |

This table is for illustrative purposes only and is not based on experimental data.

Studies on Apoptosis Induction, Cell Cycle Modulation, and Necrosis

Beyond simple cytotoxicity, it is crucial to understand the mode of cell death induced by a compound. Apoptosis, or programmed cell death, is a controlled process characterized by specific morphological and biochemical hallmarks, such as cell shrinkage, chromatin condensation, and the activation of caspases. nih.gov In contrast, necrosis is an uncontrolled form of cell death resulting from acute cellular injury, often leading to inflammation. nih.gov

Many anticancer agents exert their effects by inducing apoptosis. nih.gov Benzamide derivatives, in particular, have been shown to trigger apoptosis in various cancer cell lines. nih.govresearchgate.net For example, some N-substituted benzamides have been found to induce rapid apoptosis, suggesting a potential mechanism for their anticancer activity. nih.gov

Cell cycle analysis, often performed using flow cytometry, can reveal if a compound arrests cell proliferation at a specific phase (G1, S, G2, or M). nih.gov A number of anticancer drugs function by inducing cell cycle arrest. nih.gov For instance, a novel imidazo-benzamide derivative was shown to cause cell cycle arrest, which subsequently led to apoptosis in lung cancer cells. nih.gov

Given the activities of related compounds, it is hypothesized that this compound may induce apoptosis and/or modulate the cell cycle in susceptible cell lines.

Table 2: Hypothetical Effects of this compound on Cell Cycle Distribution and Apoptosis

| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Apoptotic Cells |

|---|---|---|---|---|

| Control | 55.2 | 20.1 | 24.7 | 2.5 |

| Compound (50 µM) | 45.8 | 15.3 | 38.9 | 28.7 |

This table is for illustrative purposes only and is not based on experimental data.

Molecular Mechanisms of Action in Cancer Cells (e.g., signal transduction pathway modulation)

Investigating the molecular mechanisms underlying a compound's biological activity is key to understanding its therapeutic potential. Signal transduction pathways, which regulate cell growth, proliferation, and survival, are often dysregulated in cancer and represent prime targets for therapeutic intervention.

Several benzamide derivatives have been shown to modulate specific signaling pathways. For example, some N-substituted benzamides inhibit the activation of NF-κB, a transcription factor that plays a critical role in promoting cell survival and inflammation. nih.gov Another study on a novel benzamide derivative, VKNG-2, demonstrated its ability to inhibit the ABCG2 transporter, a protein that can confer multidrug resistance in cancer cells. nih.gov Furthermore, a 4-bromo-thiazolyl-phenyl methanone (B1245722) derivative was found to inhibit Na+/K+-ATPase and Ras oncogene activity in cancer cells. nih.gov These examples highlight the diverse molecular targets of benzamide compounds. It is conceivable that this compound could act on one or more of these or other signaling pathways to exert its effects.

Photosynthetic Electron Transport Inhibition Studies in Isolated Chloroplasts

The photosynthetic electron transport (PET) chain in chloroplasts is a well-established target for many herbicides. redalyc.orgfrontiersin.org The inhibition of PET disrupts the plant's ability to produce energy, leading to its death. Studies on isolated chloroplasts allow for the direct assessment of a compound's ability to interfere with this process.

The inhibitory activity is often quantified by the IC50 value, which is the concentration of the compound required to inhibit 50% of the PET rate. The site of inhibition within the PET chain, commonly at Photosystem II (PSII), can also be determined. nih.gov The presence of a dichlorophenyl group in a molecule, as is the case for this compound, is a common feature in many commercial herbicides that inhibit PSII, such as Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea). redalyc.org This structural similarity suggests that this compound could be a potent inhibitor of photosynthetic electron transport.

Table 3: Hypothetical Photosynthetic Electron Transport (PET) Inhibition by this compound in Spinach Chloroplasts

| Compound | IC50 (µM) for PET Inhibition |

|---|---|

| This compound | 5.8 |

| Diuron (Standard) | 1.9 |

This table is for illustrative purposes only and is not based on experimental data.

In Vitro Nematicidal Activity Assessment

Plant-parasitic nematodes are a significant threat to agriculture, causing substantial crop losses worldwide. nih.govscielo.br The development of new nematicides is therefore of great importance. In vitro assays are a primary screening tool to identify compounds with nematicidal activity. These assays typically involve exposing the nematodes, such as the root-knot nematode Meloidogyne incognita, to the test compound and observing mortality or inhibition of motility over a period of time. nih.govacs.org

Numerous amide and benzamide derivatives have been synthesized and evaluated for their nematicidal properties. acs.orgnih.gov For example, novel amide derivatives containing a 1,2,4-oxadiazole (B8745197) moiety have shown excellent nematicidal activity. acs.org Given the broad biological activities of benzamides, it is plausible that this compound could exhibit nematicidal effects.

Table 4: Hypothetical In Vitro Nematicidal Activity of this compound against Meloidogyne incognita

| Compound | Concentration (mg/L) | Mortality Rate (%) after 72h |

|---|---|---|

| This compound | 10 | 92 |

| This compound | 5 | 75 |

| This compound | 1 | 35 |

| Fluopyram (Standard) | 10 | 98 |

This table is for illustrative purposes only and is not based on experimental data.

Receptor Binding Affinity Studies (in vitro)

Receptor binding assays are used to determine the affinity of a compound for a specific biological target, such as a receptor or enzyme. These assays are crucial in drug discovery for identifying lead compounds and understanding their mechanism of action.

While there are no specific receptor binding studies published for this compound, research on related structures provides some potential targets. For instance, a study on a 4-bromo-benzamide derivative, JNJ-26070109, revealed high affinity for the cholecystokinin (B1591339) 2 (CCK2) receptor, a target for certain gastrointestinal disorders. nih.gov Another study on tris-benzamides identified them as modulators of the estrogen receptor, a key target in breast cancer therapy. nih.gov These findings suggest that the benzamide scaffold can be adapted to bind to a variety of receptors with high affinity and selectivity. Future studies on this compound could explore its binding affinity against a panel of receptors to identify its primary molecular targets.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) |

| Trypan Blue |

| Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) |

| VKNG-2 |

| 4-bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone |

| JNJ-26070109 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systemic Analysis of Halogen Substituent Effects on Biological Activity and Selectivity

Halogen atoms are pivotal in modulating the pharmacological profile of a drug candidate. Their effects on steric, lipophilic, and electronic properties can significantly influence target binding, metabolic stability, and membrane permeability.

In the case of 4-bromo-N-(2,4-dichlorobenzyl)benzamide, three halogen atoms are present: a bromine on the benzamide (B126) ring and two chlorines on the benzyl (B1604629) ring. The position and nature of these halogens are critical. Studies on related benzamide and peptoid structures have consistently shown that halogenation can dramatically enhance biological activity. nih.gov

Effect of Bromine on the Benzamide Ring: The bromine atom at the para-position of the benzamide ring is an electron-withdrawing group, which can influence the acidity of the amide proton and participate in halogen bonding. Halogen bonds, though weaker than traditional hydrogen bonds, are highly directional and can be crucial for specific ligand-receptor interactions. researchgate.net Theoretical calculations have shown that halogen-halogen interactions, such as Br···Br contacts, can also play a role in crystal packing and molecular conformation. researchgate.net In studies of analogous peptoids, antimicrobial activity was observed to increase with the size of the halogen, with iodine being the most potent, followed by bromine and chlorine. nih.gov This suggests that the size and polarizability of the bromine atom in this compound are likely key contributors to its activity.

Effect of Chlorine on the Benzyl Ring: The two chlorine atoms on the benzyl moiety also have a profound impact. Their electron-withdrawing nature affects the electronic distribution of the entire benzyl group. Research on related N-benzyl carbamimidothioates showed that electron-withdrawing groups on the benzyl ring generally led to higher inhibitory activities compared to electron-donating groups. nih.gov The substitution pattern (2,4-dichloro) creates a specific electronic and steric profile that dictates how the moiety fits into a target's binding pocket.

The table below illustrates the effect of halogen substituents on the antimicrobial activity of related peptoid compounds, demonstrating a clear trend.

| Compound (6-mer Peptoid Analogs) | Halogen (X) at position 4 of Phenyl Ring | Degree of Substitution | Activity against S. aureus (MIC, µM) |

| Analog 1 | H | - | >100 |

| Analog 2 | F | Full | 50 |

| Analog 3 | Cl | Full | 12.5 |

| Analog 4 | Br | Full | 6.25 |

| Analog 5 | I | Full | 3.12 |

| Data synthesized from findings on halogenated peptoids to illustrate the principle. nih.gov |

The Influence of the Benzyl Moiety on Biological Potency and Target Specificity

The N-(2,4-dichlorobenzyl) group is a critical determinant of both potency and selectivity. This moiety can engage in various non-covalent interactions within a biological target, including hydrophobic and van der Waals interactions.

The substitution pattern on the benzyl ring is crucial. Studies on various classes of biologically active molecules show that the nature and position of substituents on a benzyl ring can fine-tune binding affinity. For instance, in a series of pyrrolopyrimidine derivatives, modifications on a benzyl-like moiety significantly impacted inhibitory activity against Bruton's tyrosine kinase. nih.gov Research on benzyl-substituted carbamimidothioates as carbonic anhydrase inhibitors revealed that the inhibitory activity was highly dependent on the electronic effects of the substituents on the phenyl ring. nih.gov Specifically, compounds with strongly electron-withdrawing groups, such as the dichloro substitution in the title compound, exhibited higher potency. nih.gov

Furthermore, the conformational flexibility of the benzyl group allows it to adopt an optimal orientation within a binding site, maximizing interactions and contributing to high-affinity binding.

Impact of Modifications to the Benzamide Core on Efficacy and Physicochemical Properties

The benzamide core, consisting of the phenyl ring and the amide linker, serves as the central scaffold for the molecule. Modifications to this core can have drastic effects on activity.

Amide Linker: The amide bond (-CONH-) is a key structural feature. It is relatively stable to metabolic degradation and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This dual capability allows for the formation of strong and specific interactions with biological targets, often anchoring the molecule in the binding site. Introducing different linkers, such as a urea (B33335) group or altering the amide bond's rigidity, has been shown to impact the efficacy of related compounds. nih.govnih.gov

Phenyl Ring: The substitution on the benzamide's phenyl ring is also vital. Moving the bromo-substituent from the para-position to a meta- or ortho-position would alter the molecule's geometry and electronic properties, likely affecting its binding affinity. Studies on regioisomers of related compounds, such as 4-(aminomethyl)benzamides, have shown that even a simple change like moving a substituent from the para- to the meta-position can lead to a complete loss of activity. nih.gov This highlights the precise structural requirements for biological efficacy.

Correlation between Molecular Descriptors (e.g., logP, electronic parameters) and Observed Biological Activities

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental to understanding and predicting biological activity. nih.gov

Lipophilicity (logP): The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. A balanced logP is often required for a compound to pass through cellular membranes to reach its target. While direct experimental logP values for this compound are not readily available in the cited literature, the presence of three halogen atoms and two phenyl rings suggests a significant degree of lipophilicity. In related series of compounds, a clear correlation between logP and biological activity is often observed, although this relationship can be linear or parabolic. researchgate.netnih.gov For example, in a study of thiazolyl-azoles, compounds with medium lipophilicity values exhibited the best anti-inflammatory and antioxidant activities. nih.gov

Electronic Parameters: Descriptors such as the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing effect of substituents, are crucial. The bromo and chloro substituents have positive Hammett constants, indicating they are electron-withdrawing. This influences the pKa of the amide proton and the molecule's ability to participate in electrostatic or halogen bonding interactions. researchgate.net

The following table shows hypothetical data for analogous compounds to illustrate how molecular descriptors can correlate with biological activity.

| Compound Analog | R1 | R2 | logP (calculated) | Electronic Parameter (σp of R1) | Biological Activity (IC50, µM) |

| A | -H | -H | 3.5 | 0.00 | 50.2 |

| B | -Cl | -H | 4.2 | 0.23 | 15.7 |

| C | -Br | -H | 4.3 | 0.23 | 12.5 |

| D | -Cl | -Cl | 4.9 | 0.23 (each) | 2.1 |

| This table is illustrative, based on general QSAR principles. nih.govnih.gov |

Development of Quantitative Models for Predicting Biological Responses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.nettaylorandfrancis.com These models are powerful tools in drug discovery for predicting the activity of novel compounds and optimizing lead structures.

The development of a QSAR model for this compound and its analogs would involve several steps:

Data Set Assembly: Synthesizing a library of related compounds and measuring their biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic, topological) for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a mathematical model. nih.gov For instance, an MLR equation might take the form: pIC50 = c0 + c1(logP) + c2(σ) + c3(Steric_Parameter)*

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov

A successful QSAR model could identify the key descriptors that govern biological activity, allowing for the rational design of more potent and selective analogs. nih.gov

Identification of Pharmacophoric Features and Key Structural Requirements for Activity

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Based on the analysis of this compound and related structures, a putative pharmacophore can be proposed.

The key features include:

Aromatic Ring 1 (Benzamide): A substituted aromatic ring capable of hydrophobic interactions.

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.

Hydrogen Bond Donor: The N-H group of the amide linkage.

Halogen Bond Donor: The bromine atom at the para-position of the benzamide ring, capable of forming directional halogen bonds. researchgate.net

Aromatic Ring 2 (Benzyl): A second, di-halogenated aromatic ring providing further hydrophobic and specific electronic interactions. The 2,4-dichloro substitution pattern is likely critical for optimal fitting into a target binding site.

These elements, held in a specific spatial orientation by the benzamide scaffold, constitute the essential requirements for activity. Any modification that disrupts this arrangement, such as altering the linker or changing the substitution patterns, would likely lead to a decrease or loss of biological potency. nih.gov

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on 4-bromo-N-(2,4-dichlorobenzyl)benzamide and its Analogues

Research into this compound and its analogues is situated within the broader field of benzamide (B126) derivatives, which have demonstrated a wide array of pharmacological activities. These activities include potential as anticancer, anti-inflammatory, analgesic, and antimicrobial agents. The core structure, a substituted benzamide, serves as a versatile scaffold for chemical modification to explore and optimize these biological effects.

Key academic findings for analogous compounds reveal that the nature and position of substituents on both the benzoyl and benzyl (B1604629) rings play a crucial role in their biological activity. For instance, studies on various N-benzylbenzamides have shown that the presence of halogen atoms can significantly influence their potency and selectivity against different biological targets. The synthesis of such compounds is typically achieved through the coupling of a substituted benzoic acid or its activated derivative (like an acyl chloride) with a corresponding benzylamine (B48309). For example, the synthesis of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide was accomplished with a high yield by reacting 4‐bromobenzoic acid and (S)‐1‐phenylethanamine using titanium tetrachloride as a coupling reagent. researchgate.net Similarly, 4-bromo-N-(2-nitrophenyl)benzamide was synthesized from 4-bromobenzoyl chloride and 2-nitroaniline. nih.gov

While specific research on this compound is not extensively documented in the provided literature, the collective findings on related structures suggest that this compound could possess interesting biological properties. The combination of a bromo-substituted benzoyl group and a dichloro-substituted benzyl group may lead to unique interactions with biological macromolecules.

Identification of Promising Avenues for Further Mechanistic Elucidation at the Molecular Level

Understanding the precise molecular mechanisms of action is a critical step in the development of any potential therapeutic agent or chemical probe. For this compound and its analogues, several promising avenues for mechanistic elucidation can be identified based on studies of other benzamide derivatives.

One powerful technique is photoaffinity labeling . This approach involves the design and synthesis of photoreactive probes that can be used to identify and map the binding sites of a compound on its target protein. For example, novel photoreactive benzamide probes have been successfully designed for histone deacetylase 2 (HDAC2), a key enzyme in epigenetic regulation. nih.govnih.gov These probes, upon photoactivation, form a covalent bond with the target protein, allowing for its identification and the characterization of the binding pocket. A similar strategy could be employed for this compound to identify its cellular targets.

Another avenue is the use of X-ray crystallography to determine the three-dimensional structure of the compound bound to its target. This can provide detailed insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity and selectivity. The crystal structures of several related benzamide derivatives, such as 4-bromo-N-(2-hydroxyphenyl)benzamide and 4-bromo-N-(diisopropoxyphosphoryl)benzamide, have been determined, providing valuable information about their molecular conformations and intermolecular interactions. nih.govnih.gov

Furthermore, computational modeling and simulation can be used to predict the binding modes of this compound with potential targets and to understand the energetic basis of these interactions. Density Functional Theory (DFT) has been used to study the electronic structure and reactivity of related benzamide analogues. researchgate.net

Implications for Advanced Materials Science or Other Non-Biological Academic Fields (if applicable)

While the primary focus of research on benzamide derivatives has been in the biological and medicinal chemistry fields, there are potential implications for materials science. The ability of some benzamide derivatives to self-assemble into well-ordered structures through hydrogen bonding and other non-covalent interactions could be exploited for the development of novel supramolecular materials. For instance, the crystal structure of 4-bromo-N-(diisopropoxyphosphoryl)benzamide reveals the formation of centrosymmetric dimers through intermolecular N-H⋯O hydrogen bonds. researchgate.net Similarly, 4-bromo-N-(2-nitrophenyl)benzamide molecules are linked by weak C—H⋯O interactions and halogen–halogen interactions in the crystalline state. researchgate.net

These self-assembly properties could potentially be harnessed for applications such as:

Crystal Engineering: The predictable hydrogen bonding patterns of benzamides could be used to design and construct crystalline materials with specific architectures and properties.

Organic Electronics: The aromatic nature of the benzamide core suggests that appropriately functionalized derivatives could have interesting electronic properties for use in organic semiconductors or light-emitting diodes.

Further research would be needed to explore these possibilities and to design and synthesize benzamide derivatives with optimized properties for materials science applications.

Q & A

Basic: What are the recommended methodologies for synthesizing 4-bromo-N-(2,4-dichlorobenzyl)benzamide, and how can reaction yields be optimized?

Answer:

- Acylation Reactions : React 4-bromobenzoic acid with thionyl chloride (SOCl₂) to generate the acid chloride, followed by coupling with 2,4-dichlorobenzylamine. Use anhydrous conditions and inert gas (N₂/Ar) to minimize hydrolysis .

- Catalysts : Employ coupling agents like HATU or EDC·HCl to enhance amide bond formation efficiency.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product.

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2:1 molar ratio of acid chloride to amine) and temperature (60–80°C) to maximize conversion .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and amide bond formation. Key signals: ~8.0 ppm (aromatic protons), ~4.5 ppm (N-CH₂), and ~168 ppm (C=O in ¹³C NMR) .

- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), low-temperature data collection (100 K) to minimize thermal motion .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (expected [M+H]⁺ ≈ 387.9 g/mol).

Advanced: How do solvent polarity and solvation effects influence the compound’s reactivity and spectroscopic properties?

Answer:

- Solvatochromic Studies : Measure UV-Vis absorption in solvents of varying polarity (e.g., hexane, DMSO). Correlate λₘₐₓ shifts with solvent dielectric constant to assess electronic transitions .

- DFT Calculations : Optimize geometry using Gaussian 09 (B3LYP/6-31G* basis set) to model solvation effects. Compare computed vs. experimental IR/Raman spectra to validate solvation shells .

- Reactivity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the bromine site, while protic solvents stabilize intermediates in hydrolysis pathways.

Advanced: How can researchers identify potential enzymatic targets for this compound, given its structural analogs?

Answer:

- Docking Studies : Use AutoDock Vina to screen against bacterial enzymes (e.g., acps-pptase) implicated in lipid biosynthesis. Prioritize targets with high binding affinity (ΔG < -8 kcal/mol) .

- Enzyme Assays : Test inhibition of bacterial growth (MIC assays) and correlate with structural analogs (e.g., 4-chloro-N-(2,4-dichlorobenzyl)benzamide derivatives). Use kinetic assays (e.g., NAD⁺ depletion in pptase activity) .

- Off-Target Profiling : Assess poly(ADP-ribose) synthetase inhibition at varying concentrations (0.1–10 mM) to rule out non-specific effects .

Advanced: How should contradictory data in biological activity assays be resolved?

Answer:

- Replicate Experiments : Perform triplicate assays under standardized conditions (pH 7.4, 37°C) to confirm reproducibility.

- Orthogonal Methods : Cross-validate enzyme inhibition results with SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling.

- Dose-Response Analysis : Use Hill plots to identify EC₅₀/IC₅₀ values and rule out toxicity thresholds (e.g., cell viability assays in HEK293 or HepG2 lines) .

Advanced: What role does isomerism play in the crystallographic packing and bioactivity of related benzamide derivatives?

Answer:

- Crystal Packing : Compare isomeric structures (e.g., 4-bromo-N-(2-nitrophenyl)sulfonyl vs. 4-bromo-N-(4-nitrophenyl)sulfonyl benzamides). Note differences in hydrogen-bonding networks (e.g., N–H⋯O vs. C–H⋯π interactions) .

- Bioactivity : Test isomers against bacterial strains (e.g., S. aureus). Meta-substituted derivatives often show enhanced membrane permeability vs. para-substituted analogs due to steric effects .

Advanced: How can multi-target interactions be systematically evaluated for this compound?

Answer:

- Systems Biology Approaches :

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated bacterial cultures.

- Metabolomics : LC-MS profiling to track changes in lipid A or peptidoglycan biosynthesis pathways .

- Network Pharmacology : Construct protein-protein interaction networks (STRING database) to map secondary targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.